molecular formula C12H20F3NO4 B2903971 Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate CAS No. 2248365-75-3

Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate

Cat. No.: B2903971
CAS No.: 2248365-75-3
M. Wt: 299.29
InChI Key: PCOFIUXWYSFFGJ-UHFFFAOYSA-N
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Description

Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a tert-butyl carbamate, and a methyl ester

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the carbamate and ester functionalities may interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
  • Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Uniqueness

Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and specific reactivity are required .

Properties

IUPAC Name

methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO4/c1-7(2)11(8(17)19-6,12(13,14)15)16-9(18)20-10(3,4)5/h7H,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOFIUXWYSFFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)(C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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